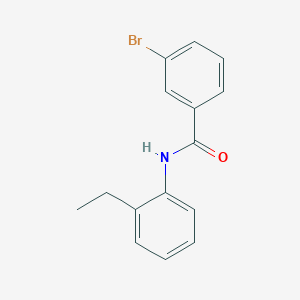

3-bromo-N-(2-ethylphenyl)benzamide

Description

3-Bromo-N-(2-ethylphenyl)benzamide is a synthetic benzamide derivative characterized by a bromine substituent at the meta-position of the benzoyl ring and a 2-ethylphenyl group attached to the amide nitrogen.

Properties

IUPAC Name |

3-bromo-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALAACRMWUXPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-ethylphenyl)benzamide typically involves the bromination of N-(2-ethylphenyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzamide ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-ethylphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Substitution: Formation of N-(2-ethylphenyl)-3-azidobenzamide or N-(2-ethylphenyl)-3-thiolbenzamide.

Oxidation: Formation of N-(2-ethylphenyl)-3-bromobenzamide N-oxide.

Reduction: Formation of N-(2-ethylphenyl)benzamide.

Coupling: Formation of biaryl derivatives.

Scientific Research Applications

3-bromo-N-(2-ethylphenyl)benzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-ethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethylphenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzamide analogs include substituent positions, halogenation patterns, and functional group modifications. These differences critically impact solubility, molecular interactions, and pharmacokinetics.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

- H-Bond Capacity : The number of H-bond acceptors correlates with target binding efficiency. For example, ZINC33268577 and ZINC1162830 have five acceptors, enabling stronger interactions with VEGFR-2 compared to simpler analogs .

- Rotatable Bonds : Flexibility impacts conformational adaptability. ZINC1162830 (7 rotatable bonds) may adopt multiple binding poses, whereas 3-bromo-N-(2-thiazolyl)benzamide (2 rotatable bonds) has restricted mobility .

Kinase Inhibition

- VEGFR-2 Inhibitors: ZINC33268577 and ZINC1162830 show structural similarity to tivozanib (a clinical VEGFR-2 inhibitor) but differ in color Tanimoto scores (0.256 vs. 0.218), indicating divergent electronic properties. Their reduced H-bond donors (1 vs. tivozanib’s 2) may lower potency but improve selectivity .

- PI3Kα Inhibition : 3-Bromo-N-[2-(2-fluorophenyl)ethyl]-5-formylbenzamide is a synthetic intermediate in PI3Kα inhibitor development. The fluorophenyl group enhances metabolic stability, while the formyl group allows further derivatization .

Enzyme Modulation

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., tetradecanoylamino) exhibit >70% inhibition at 100 μM, comparable to anacardic acid. The 2-aminobenzoic acid scaffold is critical for activity, as seen in compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) .

- Glucokinase Activation : Sulfamoyl benzamides interact with Arg63 via H-bonds (distance ~3.1–3.4 Å), stabilizing the active conformation of glucokinase. Substituent positioning (e.g., para-carboxyphenyl) optimizes this interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.